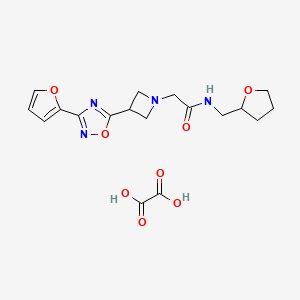
2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate is a useful research compound. Its molecular formula is C18H22N4O8 and its molecular weight is 422.394. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate represents a novel class of bioactive heterocycles. Its structure incorporates a furan moiety and an oxadiazole ring, both of which are known for their diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure
The compound can be represented by the following structural formula:
Anticancer Activity
Research indicates that derivatives containing the 1,2,4-oxadiazole scaffold exhibit significant anticancer properties. For instance, derivatives synthesized from similar frameworks have shown cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism is often attributed to the induction of apoptosis and inhibition of cell proliferation. In vitro studies have demonstrated that compounds with oxadiazole rings can achieve inhibition rates of up to 94% at low concentrations (0.1 μM to 2 μM), comparable to established chemotherapeutic agents like doxorubicin .
Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against a range of bacterial strains. Studies show that compounds with similar structural features exhibit activity against both Gram-positive and Gram-negative bacteria. For example, synthesized azetidin derivatives were tested for their minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC), revealing MIC values ranging from 4.19 µM to 13.74 µM against various strains .
Table 1: Antimicrobial Activity Summary
| Compound | Bacterial Strain | MIC (µM) | MBC (µM) |
|---|---|---|---|
| AZ-5 | Staphylococcus aureus | 10 | 30 |
| AZ-20 | Escherichia coli | 8 | 24 |
| AZ-14 | Pseudomonas aeruginosa | 12 | 36 |
Antioxidant Activity
The antioxidant properties of this compound have also been explored using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl). Compounds containing furan and oxadiazole moieties have demonstrated significant radical scavenging activities, suggesting potential applications in preventing oxidative stress-related diseases .
Case Studies
- Synthesis and Evaluation : A study synthesized various derivatives based on the oxadiazole scaffold and evaluated their biological activities. The results indicated that compounds with higher electron-withdrawing groups exhibited enhanced anticancer activity due to increased interaction with cellular targets .
- In Vivo Studies : Preliminary in vivo studies on animal models have shown that these compounds can reduce tumor size significantly compared to controls when administered at therapeutic doses .
Properties
IUPAC Name |
2-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4.C2H2O4/c21-14(17-7-12-3-1-5-22-12)10-20-8-11(9-20)16-18-15(19-24-16)13-4-2-6-23-13;3-1(4)2(5)6/h2,4,6,11-12H,1,3,5,7-10H2,(H,17,21);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKFUHSJQYDTJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2CC(C2)C3=NC(=NO3)C4=CC=CO4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














